![molecular formula C25H27ClN2O2 B4137950 N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide](/img/structure/B4137950.png)
N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide
Overview
Description
N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs), which are involved in a variety of physiological processes in the brain and other tissues.
Scientific Research Applications
N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has been used extensively in scientific research to investigate the role of mGluRs in various physiological and pathological conditions. The compound has been shown to modulate synaptic transmission and plasticity in the brain, and has been implicated in the regulation of learning and memory, pain perception, and addiction. N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has also been used as a tool to study the molecular mechanisms underlying mGluR signaling, and to develop new drugs targeting this pathway.
Mechanism of Action
N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide acts as an agonist of mGluRs, specifically the group I and II subtypes. Activation of these receptors leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) and adenylyl cyclase (AC) pathways. These pathways regulate the release of neurotransmitters, including glutamate, and modulate synaptic plasticity and transmission. N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has been shown to have a higher affinity for group I mGluRs than group II, and its effects on neuronal signaling and plasticity are mediated primarily by these receptors.
Biochemical and Physiological Effects:
The effects of N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide on biochemical and physiological processes are diverse and depend on the specific cell type and receptor subtype involved. In general, N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has been shown to modulate the release of glutamate and other neurotransmitters, enhance synaptic plasticity and long-term potentiation (LTP), and regulate calcium signaling and gene expression. N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has also been implicated in the regulation of pain perception, inflammation, and neurodegeneration.
Advantages and Limitations for Lab Experiments
N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide is a potent and selective agonist of mGluRs, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has been used extensively in in vitro and in vivo experiments, and has been shown to have a high degree of reproducibility and specificity. However, N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has some limitations in terms of its stability and solubility, and its effects on cellular signaling and plasticity may be influenced by factors such as receptor desensitization and internalization.
Future Directions
There are several directions for future research on N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide and its applications in scientific research. One area of interest is the development of new drugs targeting mGluRs, including N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide analogs and allosteric modulators. Another area of research is the investigation of the role of mGluRs in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the potential therapeutic applications of mGluR agonists in these conditions. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide on synaptic plasticity and neuronal signaling, and to identify new targets for drug development.
properties
IUPAC Name |
N-[4-[[2-(1-adamantyl)acetyl]amino]phenyl]-3-chlorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2/c26-20-3-1-2-19(11-20)24(30)28-22-6-4-21(5-7-22)27-23(29)15-25-12-16-8-17(13-25)10-18(9-16)14-25/h1-7,11,16-18H,8-10,12-15H2,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDXFKMYWLKQBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.